Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate
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Overview
Description
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate typically involves the bromination of thiophene followed by a series of reactions to introduce the methylamino and ester functional groups. A common synthetic route might include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Methylamino Group: The brominated thiophene undergoes a nucleophilic substitution reaction with methylamine.
Esterification: The resulting compound is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like methylamine in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chlorothiophen-2-yl)-2-(methylamino)acetate
- Methyl 2-(5-fluorothiophen-2-yl)-2-(methylamino)acetate
- Methyl 2-(5-iodothiophen-2-yl)-2-(methylamino)acetate
Uniqueness
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Biological Activity
Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate, also known as this compound hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C8H11BrClNO2S
- Molecular Weight : 300.6 g/mol
- CAS Number : 2059932-66-8
- Purity : 95%
The compound features a bromothiophene moiety which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the methylamino group may enhance its interaction with biological targets.
Pharmacological Effects
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antimicrobial properties, with minimum inhibitory concentration (MIC) values suggesting effective bacterial growth inhibition.
- Cytotoxicity : Preliminary cytotoxicity assays have revealed that this compound can induce cell death in specific cancer cell lines. For instance, studies on human fibroblast cells indicated a dose-dependent cytotoxic effect, which is crucial for evaluating its potential as an anticancer agent.
- Neuropharmacological Effects : Research suggests that this compound may interact with neurotransmitter systems, particularly through modulation of dopamine transporters. This interaction could position it as a candidate for further investigation in treating neurological disorders.
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. Modifications to the thiophene ring or the amino group can significantly alter its pharmacological profile. For example:
Modification | Effect on Activity |
---|---|
Bromine substitution on thiophene | Enhances antimicrobial activity |
Variation in alkyl chain length on amino group | Alters cytotoxicity levels |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives of thiophene compounds, this compound was found to exhibit superior activity against Staphylococcus aureus compared to other tested compounds. The study utilized disk diffusion methods to assess antibacterial activity, with results indicating a clear zone of inhibition at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of this compound on cancer cell lines demonstrated an IC50 value of approximately 25 µM against HT-29 colon cancer cells. This study utilized the WST-1 assay to evaluate cell viability post-treatment, highlighting the compound's potential as an anticancer agent.
Properties
IUPAC Name |
methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-7(8(11)12-2)5-3-4-6(9)13-5/h3-4,7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJVAFJXITMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(S1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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